![molecular formula C17H12N2O B2827676 4-(Naphtho[2,1-d]oxazol-2-yl)aniline CAS No. 56317-26-1](/img/structure/B2827676.png)

4-(Naphtho[2,1-d]oxazol-2-yl)aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

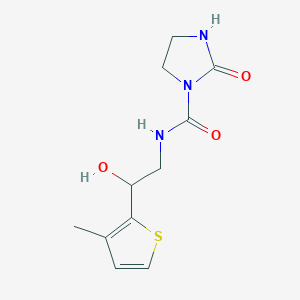

4-(Naphtho[2,1-d]oxazol-2-yl)aniline is a chemical compound with the molecular formula C9H8N2O . It is a solid substance and is used in various chemical reactions .

Synthesis Analysis

The synthesis of naphtho[2,1-d]oxazoles, which includes 4-(Naphtho[2,1-d]oxazol-2-yl)aniline, can be achieved from readily available naphthols and amines . The process uses TEMPO as the oxygen source and has outstanding functional group tolerance . This method allows for the construction of the naphthoxazole-related bioactive molecule PBNI and naphthoxazole-doped materials .Molecular Structure Analysis

The linear formula of 4-(Naphtho[2,1-d]oxazol-2-yl)aniline is C9H8N2O . The InChI code is 1S/C9H8N2O/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-6H,10H2 .Physical And Chemical Properties Analysis

4-(Naphtho[2,1-d]oxazol-2-yl)aniline is a solid substance . It has a molecular weight of 160.18 . The compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .Aplicaciones Científicas De Investigación

- Synthesis of Naphtho[2,1-d]oxazoles : Researchers have developed a general and practical synthesis of naphtho[2,1-d]oxazoles from readily available naphthols and amines using TEMPO as the oxygen source. This method demonstrates outstanding functional group tolerance and allows the rapid assembly of a small library of naphtho[2,1-d]oxazole skeletons, which are otherwise challenging to prepare by other means .

- Compound 4 : This compound, derived from 4-(Naphtho[2,1-d]oxazol-2-yl)aniline, exhibits strong fluorescence intensity in dichloromethane solution. Additionally, it shows high fatigue resistance in poly(methyl methacrylate) (PMMA) film .

- Naphthalenediol Derivatives : Naphtho[2,1-d]oxazol-2-yl aniline derivatives have potential applications as inhibitors. For instance, an alkylamide-arm derivative inhibits malignant melanoma, breast cancer, and leukemia .

Organic Synthesis and Medicinal Chemistry

Fluorescent Materials

Inhibitors and Therapeutics

Safety and Hazards

The safety information for 4-(Naphtho[2,1-d]oxazol-2-yl)aniline indicates that it may cause damage to organs through prolonged or repeated exposure . It is harmful if swallowed or inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Mecanismo De Acción

Target of Action

It is known that oxazole derivatives, which include this compound, have a broad range of biological activities .

Mode of Action

Oxazole derivatives are known to interact with various biological targets, leading to a range of effects .

Biochemical Pathways

Oxazole derivatives are known to interact with various biochemical pathways, leading to a range of downstream effects .

Result of Action

It is known that oxazole derivatives can have a range of biological activities, including anticancer effects .

Propiedades

IUPAC Name |

4-benzo[g][1,3]benzoxazol-2-ylaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O/c18-13-8-5-12(6-9-13)17-19-15-10-7-11-3-1-2-4-14(11)16(15)20-17/h1-10H,18H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJQNJRAYEHNHNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2OC(=N3)C4=CC=C(C=C4)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[5-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B2827599.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2827605.png)

![6-((2-chlorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B2827608.png)

![1-(2-((3-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-(m-tolyl)urea](/img/structure/B2827609.png)

![2-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethoxy]-6-(1H-pyrrol-1-yl)benzenecarbonitrile](/img/structure/B2827610.png)

![5-(1,3-benzodioxol-5-ylmethylene)-2-thioxo-3-({4-[3-(trifluoromethyl)phenyl]piperazino}methyl)tetrahydro-4H-imidazol-4-one](/img/structure/B2827611.png)

![8-(4-chlorophenyl)-1-methyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2827612.png)

![6,7-Dimethyl-1-(4-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/no-structure.png)

![N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2827616.png)